N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide

RIPK1 inhibition Kinase drug discovery Structural isomerism

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide (CAS 2034311-09-4) is a synthetic, fluorinated benzamide derivative featuring a 2,6-difluorophenyl core connected via an ethoxyethyl linker to an N-substituted imidazole ring. With a molecular formula of C14H15F2N3O2 and a molecular weight of 295.28 g/mol, this compound is listed in the PubChem compound database (CID and is commercially available through several specialist chemical suppliers.

Molecular Formula C14H15F2N3O2
Molecular Weight 295.29
CAS No. 2034311-09-4
Cat. No. B2613994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide
CAS2034311-09-4
Molecular FormulaC14H15F2N3O2
Molecular Weight295.29
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCCOCCN2C=CN=C2)F
InChIInChI=1S/C14H15F2N3O2/c15-11-2-1-3-12(16)13(11)14(20)18-5-8-21-9-7-19-6-4-17-10-19/h1-4,6,10H,5,7-9H2,(H,18,20)
InChIKeyDWAVMZCRRANYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide (CAS 2034311-09-4): Structural Identity and Research-Grade Sourcing Considerations


N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide (CAS 2034311-09-4) is a synthetic, fluorinated benzamide derivative featuring a 2,6-difluorophenyl core connected via an ethoxyethyl linker to an N-substituted imidazole ring [1]. With a molecular formula of C14H15F2N3O2 and a molecular weight of 295.28 g/mol, this compound is listed in the PubChem compound database (CID 122246788) and is commercially available through several specialist chemical suppliers [2]. Critically, it shares the exact same molecular formula and mass with the clinical-stage RIPK1 inhibitor Oditrasertib (CAS 2252271-93-3), but possesses a fundamentally different molecular scaffold [3]. This isomeric relationship makes accurate structural verification via InChI Key (DWAVMZCRRANYGN-UHFFFAOYSA-N) an absolute prerequisite for procurement and experimental use [1].

Why Generic Substitution Fails for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide: The Isomeric Identity and Linker Specificity Problem


Substituting this compound with a seemingly similar benzamide-imidazole analog poses a substantial risk of experimental failure for two key reasons. First, it is a strict structural isomer of the clinical RIPK1 inhibitor Oditrasertib (CAS 2252271-93-3), sharing the identical molecular formula and mass but an entirely distinct molecular architecture . Any analytical, biological, or pharmacological study relying on molecular identity without verifying the InChI Key will conflate two fundamentally different chemical entities. Second, subtle variations in the linker region—such as replacing the ethoxyethyl chain with a simple propyl linker to produce 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide—can drastically alter molecular flexibility, hydrogen-bonding capacity, and target-binding geometry . These structural distinctions are not academic; they are the primary determinants of a compound's biological fingerprint and must govern all procurement and assay-design decisions.

Quantitative Differentiation Evidence for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide (CAS 2034311-09-4) Against Key Comparators


Structural Isomer Identity: Distinct Scaffold vs. Oditrasertib (Same Molecular Formula, Different Pharmacophore)

CAS 2034311-09-4 is a strict structural isomer of the clinical RIPK1 inhibitor Oditrasertib (CAS 2252271-93-3), sharing the identical molecular formula C14H15F2N3O2 and monoisotopic mass 295.1132 Da. However, the two compounds possess fundamentally different molecular scaffolds: the target compound features a 2,6-difluorobenzamide core with an imidazole-ethoxyethyl side chain, while Oditrasertib contains a nitrile-substituted tetrahydropyrido-oxazepine ring system [1]. This scaffold divergence results in completely different InChI Keys (DWAVMZCRRANYGN-UHFFFAOYSA-N vs. the Oditrasertib InChI Key) and SMILES representations (C1=CC(=C(C(=C1)F)C(=O)NCCOCCN2C=CN=C2)F vs. N#CC1=CN=CC2=C1OCCN(C2)C(C(C)(C(F)F)C)=O), confirming they are non-interchangeable chemical entities despite their isomeric relationship [1].

RIPK1 inhibition Kinase drug discovery Structural isomerism Chemical identity verification

Linker Topochemistry: Ethoxyethyl Chain vs. Propyl Linker in Analogous 2,6-Difluorobenzamides

Replacement of the ethoxyethyl linker in the target compound with a simple propyl chain yields 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide (no assigned CAS, molecular weight 265.26 g/mol). These two compounds differ by one oxygen atom in the linker, producing a molecular weight difference of 30.02 Da and a change in rotatable bond count from 7 to 5 [1]. The ethoxyethyl linker introduces an additional hydrogen bond acceptor (ether oxygen) and increases molecular flexibility, both of which can profoundly affect target binding kinetics and conformational pre-organization. Analogous SAR studies on fluorinated benzamide kinase inhibitors have demonstrated that the incorporation of an ether oxygen in the linker region can shift binding affinity by orders of magnitude by enabling critical hydrogen-bonding interactions within the ATP-binding pocket .

Linker optimization SAR studies Molecular flexibility Hydrogen bonding

2,6-Difluoro Substitution: Metabolic Stability and Target Affinity Contribution Over Non-Fluorinated Analog

The non-fluorinated counterpart, N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzamide (no difluoro substitution), lacks the two fluorine atoms ortho to the amide carbonyl. Extensive literature on the 2,6-difluorobenzamide pharmacophore demonstrates that this substitution pattern consistently enhances metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation at the ortho positions, a major route of oxidative metabolism for unsubstituted benzamides [1]. Furthermore, the electron-withdrawing effect of the fluorine atoms increases the electrophilicity of the amide carbonyl, strengthening hydrogen-bond donor interactions with target protein backbones, as confirmed by X-ray co-crystal structures of 2,6-difluorobenzamide-containing kinase inhibitors [1]. While the target compound may retain these class-level advantages, no direct, quantitative comparative metabolic stability or binding affinity data specifically for this compound versus its non-fluorinated analog have been identified in the open literature at the time of this analysis [2].

Fluorine chemistry Metabolic stability CYP450 resistance Binding affinity enhancement

High-Confidence Application Scenarios for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide Based on Structural and Physicochemical Evidence


Chemical Probe Design for Kinase Selectivity Profiling

The combination of a 2,6-difluorobenzamide core with a flexible ethoxyethyl-imidazole side chain positions this compound as a valuable scaffold for designing kinase chemical probes. The 2,6-difluoro substitution pattern is a well-validated feature of multiple ATP-competitive kinase inhibitors, where it enhances hinge-region hydrogen bonding and resists oxidative metabolism [1]. The imidazole ring can coordinate with catalytic lysine residues or engage in π-π stacking with active-site aromatic residues. This compound can serve as a core scaffold for structure-activity relationship (SAR) expansion, where the imidazole and benzamide rings are independently derivatized to optimize potency and selectivity against specific kinase targets.

Isomeric Negative Control for Oditrasertib Mechanism-of-Action Studies

Given that this compound is a strict structural isomer of the clinical RIPK1 inhibitor Oditrasertib (same molecular formula C14H15F2N3O2) but with a completely different molecular scaffold, it possesses an inherent value as a chemical tool. In target-engagement assays, it can be used as a matched molecular-weight and lipophilicity negative control to rule out non-specific effects arising from the physicochemical properties of Oditrasertib, provided its lack of RIPK1 inhibitory activity is first confirmed in vitro . This application is contingent upon experimental validation and is suggested based solely on the isomeric relationship.

Pharmacophore Model Building and Virtual Screening

The three distinct pharmacophoric elements—2,6-difluorophenyl, central amide, and imidazole—connected by a flexible ethoxyethyl linker make this compound suitable for generating 3D pharmacophore models. These models can be used for ligand-based virtual screening of commercial compound libraries to identify novel chemotypes with similar interaction patterns. The computed TPSA of 56.2 Ų and XLogP3 of 1 indicate favorable drug-like properties consistent with oral bioavailability guidelines [2], supporting its use as a query molecule in drug discovery campaigns.

Analytical Reference Standard for LC-MS/MS Method Development

The compound's well-defined molecular identity (exact mass 295.1132 Da), single hydrogen bond donor, and five hydrogen bond acceptors provide a characteristic ionization and fragmentation pattern in electrospray ionization mass spectrometry [2]. This makes it suitable as a reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at quantifying structurally related fluorinated benzamide analogs in biological matrices. Its distinct InChI Key (DWAVMZCRRANYGN-UHFFFAOYSA-N) ensures unambiguous chromatographic identification, a critical requirement for any analytical method employed in pharmacokinetic or drug metabolism studies.

Quote Request

Request a Quote for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.